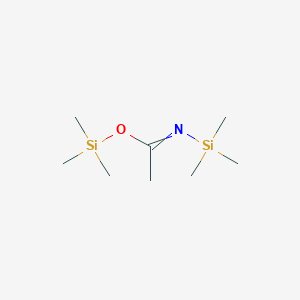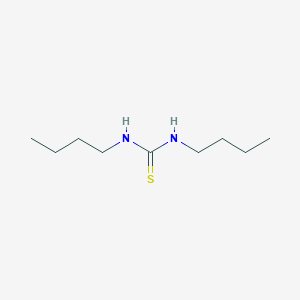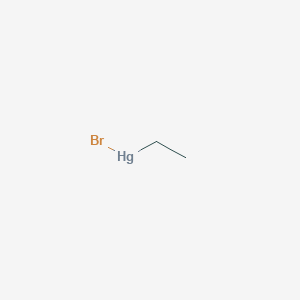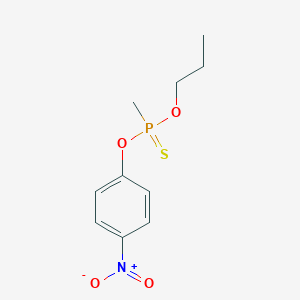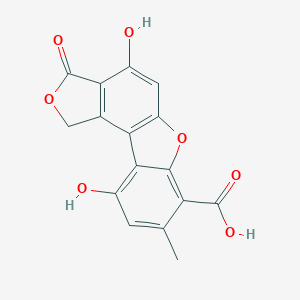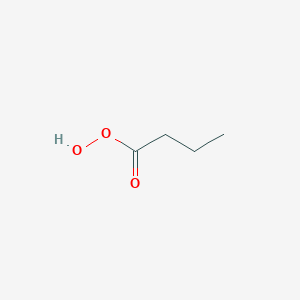
Butaneperoxoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butaneperoxoic acid, also known as peroxybutanoic acid, is a colorless and odorless organic peroxide compound. It is commonly used as a bleaching agent, disinfectant, and oxidizing agent in various industries. The compound is highly reactive and can decompose explosively, making it a hazardous substance to handle.
Wirkmechanismus
The mechanism of action of butaneperoxoic acid involves the transfer of oxygen atoms to the substrate, resulting in the formation of an intermediate compound. The intermediate compound then undergoes further reactions to form the desired product.
Biochemische Und Physiologische Effekte
Butaneperoxoic acid is highly reactive and can cause severe skin and eye irritation upon contact. Inhalation of the compound can also cause respiratory irritation and damage to the lungs. The compound is toxic and can cause harm to aquatic life if released into water bodies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using butaneperoxoic acid in lab experiments include its high reactivity, selectivity, and ease of use. However, the compound is highly hazardous and requires careful handling and storage. The compound is also expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
Future research on butaneperoxoic acid could focus on the development of safer and more efficient synthesis methods. The compound could also be studied for its potential applications in the field of medicine, such as in the treatment of cancer and other diseases. Additionally, research could be conducted on the environmental impact of the compound and its potential alternatives.
Synthesemethoden
Butaneperoxoic acid can be synthesized through the reaction of hydrogen peroxide with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Butaneperoxoic Acidic acid and water.
Wissenschaftliche Forschungsanwendungen
Butaneperoxoic acid has been extensively studied for its potential applications in various scientific fields. It is commonly used as a reagent in organic chemistry for the oxidation of alkenes and alcohols. The compound is also used in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
13122-71-9 |
|---|---|
Produktname |
Butaneperoxoic Acid |
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.1 g/mol |
IUPAC-Name |
butaneperoxoic acid |
InChI |
InChI=1S/C4H8O3/c1-2-3-4(5)7-6/h6H,2-3H2,1H3 |
InChI-Schlüssel |
LBAYFEDWGHXMSM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OO |
Kanonische SMILES |
CCCC(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



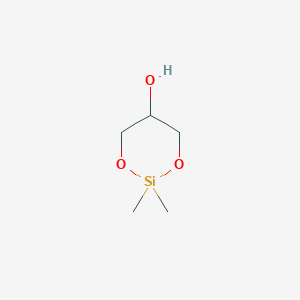
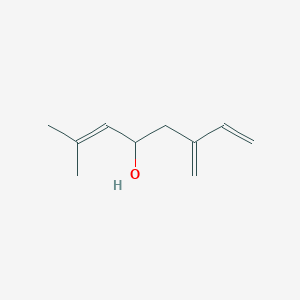
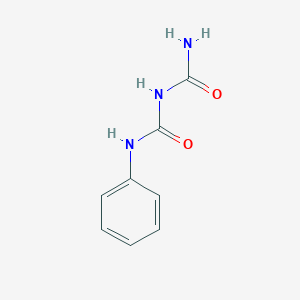
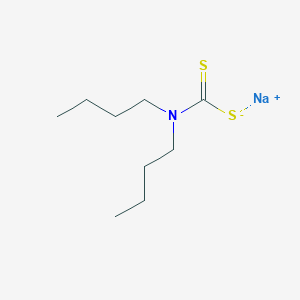
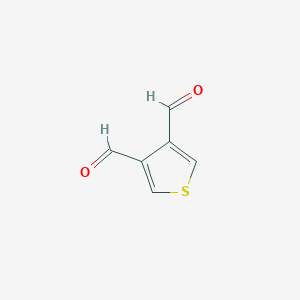
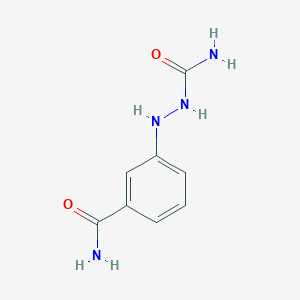
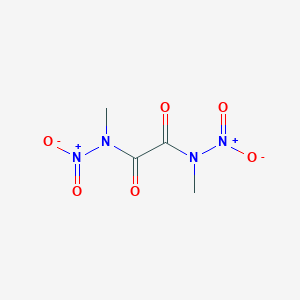
![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)
